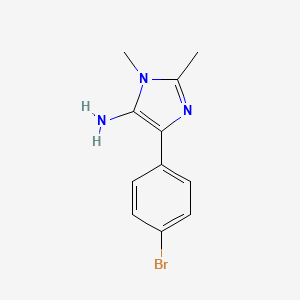

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

概要

説明

The compound “4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1 and 2 positions with methyl groups, at the 4 position with a 4-bromophenyl group, and at the 5 position with an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone (or similar precursor) with ammonia or an ammonium salt. The 4-bromophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the various substituents attached at the positions mentioned above. The bromophenyl group would likely contribute significant steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the amine group. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase its molecular weight and possibly its lipophilicity .科学的研究の応用

Alzheimer’s Disease Treatment

Derivatives of bromophenyl have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease, showing promising activity against acetylcholinesterase . The compound may have potential applications in this area of medical research.

Synthesis of Bisamide and Monoamide Derivatives

Bromophenyl isocyanate is used in the synthesis of mixed bisamide and monoamide derivatives . The compound “4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine” could potentially be used in similar synthetic pathways to create novel organic molecules.

作用機序

Target of Action

Similar compounds have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that similar compounds may inhibit ache activity, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

It is known that compounds affecting ache can influence thecholinergic nervous system . This can lead to an increase in acetylcholine in the synaptic cleft, resulting in continuous stimulation of the post-synaptic membrane .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have been reported to cause significant reduction in ache levels compared to untreated control groups .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4-bromophenyl)-2,3-dimethylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCWGTUUTGHKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

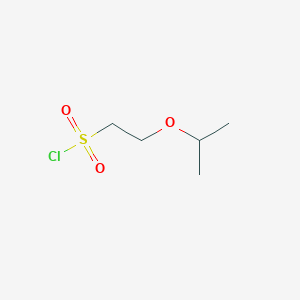

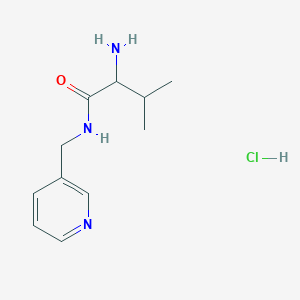

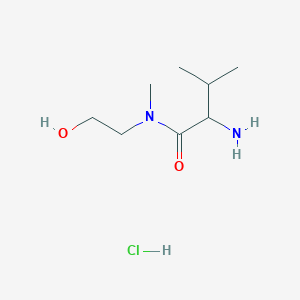

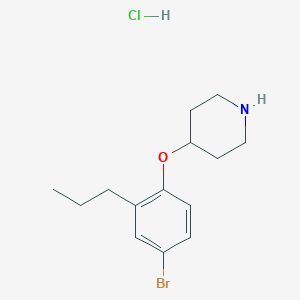

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)

![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)